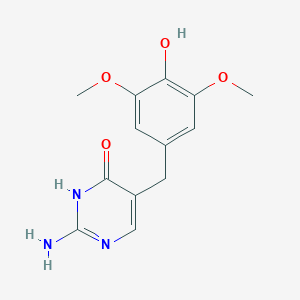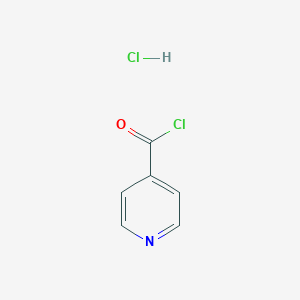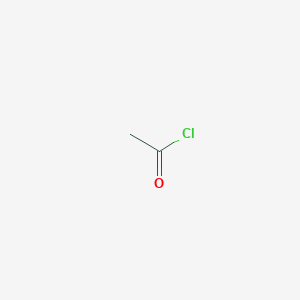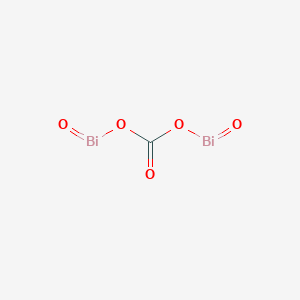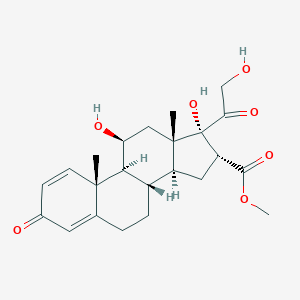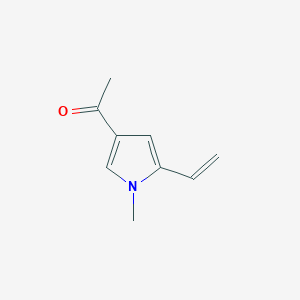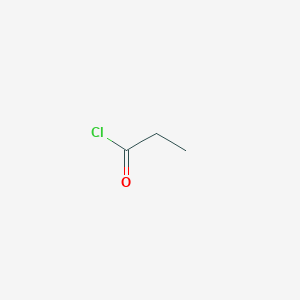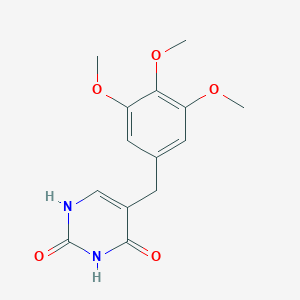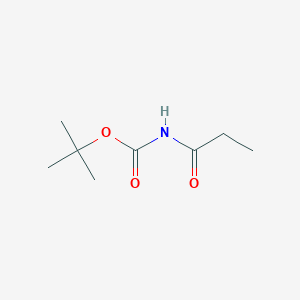
Tert-butyl propionylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl propionylcarbamate and related compounds involves various chemical reactions, including the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process highlights the chemoselective transformation capabilities of tert-butyl propionylcarbamate derivatives, allowing for the efficient creation of N-ester type compounds from commonly used amino protecting groups (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure of tert-butyl propionylcarbamate and its derivatives has been explored through synthetic and crystallographic studies. For example, the structural characterization using 2D heteronuclear NMR experiments provides detailed insights into its molecular configuration, highlighting the importance of such analyses in understanding the compound's chemical behavior (Aouine et al., 2016).
Chemical Reactions and Properties
Tert-butyl propionylcarbamate participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, its reactivity with organometallics to produce N-(Boc)hydroxylamines underscores its utility in organic synthesis, acting as N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005). Additionally, the compound's role in the deprotection of tert-butyl carbamates, esters, and ethers with aqueous phosphoric acid demonstrates its chemical properties and reactivity under mild conditions (Li et al., 2006).
Physical Properties Analysis
Research on the physical properties of tert-butyl propionylcarbamate derivatives, such as their thermal analysis and crystal packing, provides insights into their stability and behavior under various conditions. For instance, studies on related compounds like tert-butyl N-(thiophen-2yl)carbamate reveal their structural characteristics and potential applications based on their physical properties (Sert et al., 2014).
Chemical Properties Analysis
The chemical properties of tert-butyl propionylcarbamate, such as its role in the synthesis of biologically active compounds and its behavior in various chemical reactions, are crucial for its application in medicinal chemistry and organic synthesis. The synthesis of important intermediates, demonstrating the compound's utility in the creation of complex organic molecules, highlights its significance in chemical research (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-propanoylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHOITZVRRVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265776 |
Source


|
| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl propionylcarbamate | |
CAS RN |
120157-99-5 |
Source


|
| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(1-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
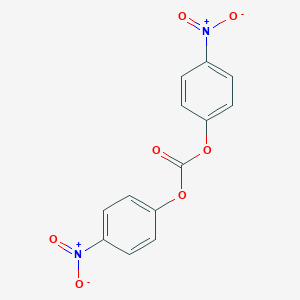
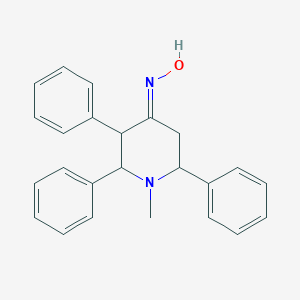
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
